17-Iodoandrosta-5,16-dien-3beta-ol
Description
Properties
IUPAC Name |
(3S,10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27IO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3/t13-,14?,15?,16?,18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZJEYGWSNDRGN-INNQQZFDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4I)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CCC3C2CC[C@]4(C3CC=C4I)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodination of Androstane Precursors
A common approach begins with androsta-5,16-dien-3beta-ol, which undergoes iodination at C17. The reaction employs iodine or iodine monochloride in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate electrophilic substitution. For example, treatment of the precursor with iodine in dichloromethane at 0–5°C for 6 hours yields the iodinated product with 65–70% efficiency.
Key Reaction Parameters :
Palladium-Catalyzed Cross-Coupling
An alternative method involves palladium-mediated coupling of a 17-stannyl or 17-boronate steroid with an iodine source. This approach, adapted from patent EP0721461B1, utilizes a (3-pyridyl)-substituted borane reagent and tetrakis(triphenylphosphine)palladium(0) in acetonitrile at 80°C. The reaction achieves higher regioselectivity (>90%) compared to direct iodination, albeit with increased cost due to palladium catalysts.
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the iodine source (e.g., I₂) and subsequent transmetallation with the stannyl/boronate intermediate. Reductive elimination yields the desired iodinated steroid.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics and product purity. Comparative studies highlight acetonitrile as optimal for palladium-catalyzed reactions, whereas dichloromethane suits electrophilic iodination (Table 1).
Table 1: Solvent Performance in Iodination Reactions
| Solvent | Reaction Type | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | Palladium cross-coupling | 92 | 98 |
| Dichloromethane | Electrophilic iodination | 68 | 85 |
| Methanol | Borane-mediated iodination | 75 | 90 |
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) are indispensable for cross-coupling methods, with loadings as low as 2 mol% achieving full conversion. In contrast, Lewis acids like BF₃·OEt₂ are stoichiometric in electrophilic routes, necessitating post-reaction neutralization.
Industrial-Scale Production
Continuous Flow Synthesis
To address scalability challenges, manufacturers employ continuous flow reactors for iodination steps. Key advantages include:
Purification Techniques
Industrial purification combines silica gel chromatography and crystallization. Reverse-phase HPLC with acetonitrile/water gradients (70:30 → 95:5) achieves >99.5% purity, critical for pharmaceutical intermediates.
Table 2: Purity Metrics Across Purification Methods
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica Chromatography | 95 | 80 |
| Crystallization | 98 | 65 |
| HPLC | 99.5 | 90 |
Analytical Characterization
Post-synthesis validation requires:
Chemical Reactions Analysis
Types of Reactions
17-Iodoandrosta-5,16-dien-3beta-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: The iodine atom can be substituted with other groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of iodinated or de-iodinated compounds.
Scientific Research Applications
Synthesis and Derivatives
17-Iodoandrosta-5,16-dien-3beta-ol serves as an important intermediate in the synthesis of various steroid derivatives, particularly in the production of Abiraterone Acetate , a drug used in the treatment of prostate cancer. The compound can be synthesized through palladium-catalyzed cross-coupling reactions involving iodo-steroids, which allows for the introduction of various functional groups to enhance biological activity or pharmacokinetic properties .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit steroid biosynthesis, which is crucial for the growth of certain tumors, particularly prostate cancer cells .
- Hormonal Activity : As a steroid, it may interact with androgen receptors, potentially influencing androgenic and anabolic effects .
- Catalytic Properties : The compound has been noted for its efficiency as a hydrogenation agent in catalytic reduction reactions .
Case Study 1: Synthesis of Abiraterone Acetate
In a study focusing on the synthesis of Abiraterone Acetate, researchers utilized this compound as a precursor. The process involved multiple steps including iodination and subsequent reactions that enhanced the yield of the desired acetate form. This exemplifies the compound's utility in pharmaceutical applications aimed at cancer treatment .
Case Study 2: Antitumor Efficacy
A laboratory study investigated the antitumor effects of modified versions of this compound on prostate cancer cell lines. Results indicated significant reductions in cell viability when treated with these derivatives compared to controls, suggesting potential for further development as therapeutic agents .
Potential Applications
The applications of this compound extend beyond its role as an intermediate in drug synthesis:
- Drug Development : Its ability to modify steroid structures makes it a valuable candidate for developing new treatments targeting hormonal pathways.
- Research Tool : The compound can be employed in biochemical assays to study steroid metabolism and receptor interactions.
Mechanism of Action
The mechanism of action of 17-Iodoandrosta-5,16-dien-3beta-ol involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (3β)-17-Iodoandrosta-5,16-dien-3-ol
- Molecular Formula : C₁₉H₂₇IO
- Molecular Weight : 398.33 g/mol
- CAS Registry Number : 32138-69-5
- Structure : A steroidal backbone with a 5,16-diene system, a hydroxyl group at C3 (β-configuration), and an iodine substituent at C17 .
Comparison with Similar Compounds
Abiraterone (17-(3-Pyridyl)androsta-5,16-dien-3beta-ol)
Key Differences :
Structural Impact :
17-Bromoandrosta-5,16-dien-3beta-ol
Key Differences :
| Parameter | This compound | 17-Bromoandrosta-5,16-dien-3beta-ol |
|---|---|---|
| C17 Substituent | Iodine (atomic radius: 1.40 Å) | Bromine (atomic radius: 1.20 Å) |
| CAS Number | 32138-69-5 | 106874-28-6 |
| Reactivity | Higher polarizability | Lower polarizability |
Functional Implications :
Androsta-4,16-dien-3-one and 5β-Androsta-16-en-3-one
Key Differences :
Metabolic Pathways :
Isotopic Analogs: [17-²H]Androsta-5,16-dien-3beta-ol
Key Differences :
- Deuterium Labeling : Used to trace steroid biosynthesis pathways in boar testis, retaining the C17α-hydrogen during synthesis .
Research Findings and Data Tables
Biological Activity
17-Iodoandrosta-5,16-dien-3beta-ol, also known as (3S)-17-Iodoandrosta-5,16-dien-3-ol, is a synthetic steroid compound with significant biological activity. It is primarily recognized as an impurity in the synthesis of Abiraterone, a drug used in the treatment of prostate cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C19H27IO
- Molecular Weight : 398.32 g/mol
- Melting Point : 175-176 °C
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfide.
The structural modification introduced by iodine at the 17-position is critical for its biological activity, influencing its interaction with various biological targets.
This compound exhibits biological activity primarily through its interactions with androgen receptors and steroidogenic enzymes. Its mechanism can be summarized as follows:
- Androgen Receptor Modulation : The compound has been shown to interact with androgen receptors, potentially inhibiting their activity. This property is particularly relevant in treating hormone-sensitive tumors such as prostate cancer.
- Inhibition of Steroidogenesis : It inhibits key enzymes involved in testosterone synthesis. This inhibition may lead to decreased levels of androgens, which are implicated in the progression of certain cancers .
- Estrogenic and Androgenic Effects : The compound exhibits both estrogenic and androgenic effects on epithelial tissues, which may have implications for menopausal symptom management.
Biological Activity Studies
Research has focused on various aspects of the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Androgen Receptor | Modulates receptor activity; potential use in hormone-sensitive cancers |
| Steroidogenesis | Inhibits enzymes involved in testosterone synthesis |
| Estrogenic Effects | Exhibits effects on vaginal epithelium; may alleviate menopausal symptoms |
| Anticancer Potential | Studied for its role in cancer therapies targeting hormone-dependent tumors |
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- Prostate Cancer Models : In vitro studies using prostate cancer cell lines have demonstrated that the compound can inhibit cell proliferation by downregulating androgen receptor signaling pathways.
- Hormonal Regulation : Research has shown that this compound can alter serum concentrations of testosterone and estradiol when administered intravaginally, indicating its potential role in hormonal therapies.
- Synthetic Pathways : The synthesis of this compound typically involves iodination reactions using hydrazone intermediates. These synthetic routes are crucial for producing the compound in research settings .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored; however, similar compounds have shown increased bioavailability when administered via various routes. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion characteristics.
Q & A
Q. What are the recommended methods for synthesizing 17-Iodoandrosta-5,16-dien-3beta-ol, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves bromination at C-16α of a 17-ketone precursor followed by controlled alkaline hydrolysis to introduce the iodine moiety. For example, bromination of a 5α-bromo-6β,19-epoxy-17-ketone derivative (e.g., compound 1 in ) can yield intermediates, which are hydrolyzed to form the iodinated product. Post-synthesis, purity should be validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . For reproducible results, document all steps rigorously, including reaction conditions (temperature, solvent, catalyst) and purification methods (e.g., column chromatography), as per guidelines in .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : To confirm stereochemistry (e.g., 3β-OH configuration) and double bond positions (C5 and C16).
- High-Resolution MS : For molecular weight and isotopic pattern verification (iodine has a distinct isotopic signature).
- X-ray Crystallography : If single crystals are obtainable, to resolve ambiguous structural features.
- HPLC-PDA : To assess purity (>95% recommended for biological assays) .
Q. How should researchers design initial biological assays to evaluate this compound’s activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a key enzyme in androgen biosynthesis. Use human recombinant CYP17A1 in a microsomal preparation with progesterone or pregnenolone as substrates. Measure inhibition via LC-MS quantification of dehydroepiandrosterone (DHEA) or androstenedione production. Include abiraterone (a structurally analogous CYP17A1 inhibitor) as a positive control to benchmark potency .
Advanced Research Questions
Q. What experimental strategies can elucidate the irreversible binding mechanism of this compound to CYP17A1?
- Methodological Answer : Employ stopped-flow kinetics and mass spectrometry to track covalent adduct formation between the compound’s iodine moiety and the enzyme’s heme iron or active-site residues. Use isotopic labeling (e.g., deuterated substrates) to distinguish between competitive and non-competitive inhibition. Compare results with abiraterone’s irreversible inhibition (via 16,17-double bond) to identify structural determinants of binding kinetics .
Q. How can structural modifications at the C17 position (e.g., replacing iodine with other halogens) impact bioactivity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with bromine, chlorine, or trifluoromethanesulfonate groups at C17. Test each analog’s CYP17A1 inhibitory potency (IC50), metabolic stability (using liver microsomes), and selectivity against related P450 enzymes (e.g., CYP3A4). Use molecular docking to correlate electronic/steric effects of substituents with binding affinity .
Q. How should researchers address contradictions in reported IC50 values for CYP17A1 inhibition?
- Methodological Answer : Discrepancies may arise from:
- Enzyme Source : Recombinant vs. tissue-derived CYP17A1.
- Substrate Concentration : Use saturating substrate levels (Km + 10%) to minimize variability.
- Assay Conditions : Standardize pH (7.4), temperature (37°C), and cofactor (NADPH) concentrations.
- Data Normalization : Express inhibition relative to a shared positive control (e.g., ketoconazole).
Replicate experiments across independent labs and perform meta-analysis using standardized protocols .
Comparative Analysis Table
Guidance for Data Presentation
- Tables : Include comparative IC50 values, synthetic yields, and spectral data (e.g., NMR shifts).
- Figures : Use kinetic plots (e.g., Lineweaver-Burk for enzyme inhibition) and molecular docking poses.
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
